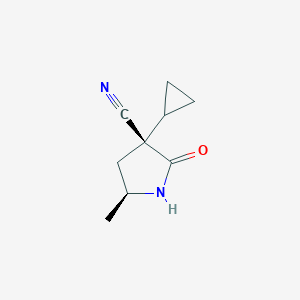(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
CAS No.: 1462290-00-1
Cat. No.: VC11683016
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1462290-00-1 |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | (3R,5S)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile |
| Standard InChI | InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m0/s1 |
| Standard InChI Key | OFLIZMHGJUWIHY-RCOVLWMOSA-N |
| Isomeric SMILES | C[C@H]1C[C@](C(=O)N1)(C#N)C2CC2 |
| SMILES | CC1CC(C(=O)N1)(C#N)C2CC2 |
| Canonical SMILES | CC1CC(C(=O)N1)(C#N)C2CC2 |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s molecular formula is C₁₀H₁₃N₂O, with a molecular weight of 177.23 g/mol (calculated based on analogous structures) . Its core structure consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) fused with a lactam (2-oxo) group. Key substituents include:
-
A cyclopropyl group at the 3-position, introducing steric strain and conformational rigidity.
-
A methyl group at the 5-position, influencing hydrophobic interactions.
-
A nitrile (-CN) group at the 3-position, providing potential sites for chemical modifications or hydrogen bonding .
Stereochemical Configuration
The (3R,5S) configuration is critical to its biological activity. Stereoisomerism in pyrrolidine derivatives often leads to divergent pharmacological profiles. For example, the (3S,5R)-isomer (PubChem CID: 117840426) exhibits distinct physicochemical properties, such as a molecular weight of 164.20 g/mol and a different spatial arrangement of substituents . The enantiomeric purity of (3R,5S)-3-cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is essential for its intended applications, as mirrored in the activity of related compounds like (3R,5S)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile against Helicobacter pylori.
Table 1: Comparative Analysis of Pyrrolidine Derivatives
Synthesis and Manufacturing
Key Reagents and Conditions
-
Bases: Potassium tert-butoxide or LDA for deprotonation during cyclization.
-
Solvents: Polar aprotic solvents like DMF or THF to stabilize intermediates.
-
Catalysts: Palladium or nickel complexes for cross-coupling reactions involving the nitrile group .
Table 2: Representative Synthetic Steps for Analogous Compounds
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclopropanation | Dichlorocarbene, phase-transfer catalyst | 65–70 |
| 2 | Lactam cyclization | NaH, DMF, 80°C | 80 |
| 3 | Nitrile introduction | KCN, CuCN, DMSO | 75 |
Physicochemical Properties
Thermal and Solubility Profiles
-
Melting Point: Predicted to be 393.9°C based on analogous structures.
-
Density: Estimated at 1.13 g/cm³ at 20°C.
-
Solubility: Limited solubility in water due to the hydrophobic cyclopropyl and methyl groups; soluble in DMSO and DMF .
Spectroscopic Data
-
IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch), ~1680 cm⁻¹ (lactam C=O stretch).
-
NMR:
Biological Activity and Pharmacological Applications
Mechanism of Action
The compound’s nitrile group may act as a hydrogen bond acceptor, while the lactam ring mimics peptide bonds, enabling interactions with biological targets. Analogous pyrrolidine derivatives inhibit enzymes such as D-amino acid oxidase or bind to G-protein-coupled receptors .
Future Research Directions
-
Stereoselective Synthesis: Development of cost-effective asymmetric routes.
-
Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize efficacy.
-
In Vivo Studies: Evaluation of pharmacokinetics and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume